molecular formula C19H16N4 B12920573 3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-00-8

3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12920573
CAS No.: 787591-00-8
M. Wt: 300.4 g/mol
InChI Key: FZGOVHBZFUZGKO-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that contains both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of a biphenyl derivative with an imidazole derivative under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recyclable is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,1’-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its biphenyl substituent, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[1,2-a]pyrazine derivatives and contributes to its potential as a versatile scaffold in drug development .

Properties

CAS No.

787591-00-8

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

N-methyl-3-(3-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H16N4/c1-20-18-19-22-13-17(23(19)11-10-21-18)16-9-5-8-15(12-16)14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21)

InChI Key

FZGOVHBZFUZGKO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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